molecular formula C19H20N2O3 B5832522 N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE

N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE

Cat. No.: B5832522
M. Wt: 324.4 g/mol
InChI Key: RCZHPWCGDAVGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxole and isoquinoline derivatives through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.

    Isoquinoline Derivatives: Compounds with isoquinoline moieties and varying functional groups.

Uniqueness

N-1,3-BENZODIOXOL-5-YL-3-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANAMIDE is unique due to its specific combination of benzodioxole and isoquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(20-16-5-6-17-18(11-16)24-13-23-17)8-10-21-9-7-14-3-1-2-4-15(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHPWCGDAVGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.